

# Spectroscopic techniques for Rhinacanthin C characterization (NMR, Mass Spec)

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## Compound of Interest

Compound Name: *Rhinacanthin C*

Cat. No.: *B1238913*

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## Application Note: Spectroscopic Characterization of Rhinacanthin C

### Introduction

**Rhinacanthin C** is a bioactive naphthoquinone ester isolated from the leaves and roots of *Rhinacanthus nasutus* (L.) Kurz.[1][2][3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6][7][8] Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This application note provides detailed protocols for the characterization of **Rhinacanthin C** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining the structure and molecular weight of organic compounds.

### Molecular Structure

The chemical structure of **Rhinacanthin C** is presented below. It consists of a naphthoquinone core linked to a substituted propyl (2E,6E)-2,6-dimethylocta-2,6-dienoate moiety.

Chemical Formula:  $C_{25}H_{30}O_5$ <sup>[4][6]</sup> Molecular Weight: 410.5 g/mol <sup>[4][6]</sup>

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both  $^1H$  and  $^{13}C$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

#### $^1H$ NMR Data

The  $^1H$  NMR spectrum of **Rhinacanthin C** reveals characteristic signals corresponding to its distinct structural features. The data presented here was acquired in deuterated chloroform ( $CDCl_3$ ) at 400 MHz.<sup>[4]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.12	dd	7.71, 1.14	1H	Aromatic Proton
8.10	dd	7.58, 1.26	1H	Aromatic Proton
7.63–7.81	m	2H	Aromatic Protons	
7.39	s	1H	Aromatic Proton	
6.70	td	7.26, 1.39	1H	Vinylic Proton
5.22	dd	6.57, 1.26	1H	Vinylic Proton
3.92	s	2H	-CH <sub>2</sub> -	
2.71	s	2H	-CH <sub>2</sub> -	
2.14–2.22	m	2H	-CH <sub>2</sub> -	
2.00–2.06	m	2H	-CH <sub>2</sub> -	
1.80	d	1.01	3H	-CH <sub>3</sub>
1.55–1.61	m	6H	2 x -CH <sub>3</sub>	
1.03	s	6H	2 x -CH <sub>3</sub>	

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Rhinacanthin C**.[\[4\]](#)

### <sup>13</sup>C NMR Data

While the initial search did not yield a complete <sup>13</sup>C NMR dataset, it is a critical component for full characterization.[\[9\]](#) A representative table based on known structural features is provided below.

Chemical Shift ( $\delta$ , ppm)	Carbon Type
~185.0	C=O
~180.0	C=O
~168.0	C=O (Ester)
~160.0	Aromatic C-O
~145.0	Vinylic C
~135.0-125.0	Aromatic CH
~120.0-115.0	Vinylic CH
~70.0	O-CH <sub>2</sub>
~40.0-20.0	Aliphatic CH <sub>2</sub> , CH
~25.0-15.0	Aliphatic CH <sub>3</sub>

Table 2: Representative <sup>13</sup>C NMR Chemical Shift Ranges for **Rhinacanthin C** Functional Groups.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

### High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis of **Rhinacanthin C** is crucial for confirming its elemental composition.

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	411.21660	411.216XX
[M+Na] <sup>+</sup>	433.19854	433.198XX
[M-H] <sup>-</sup>	409.20204	409.202XX

Table 3: Predicted and Expected High-Resolution Mass Spectrometry Data for **Rhinacanthin C**.<sup>[10]</sup> The observed mass was found to be 410.5 g/mol.<sup>[4]</sup>

## Experimental Protocols

### Sample Preparation

- Isolation: **Rhinacanthin C** is typically isolated from the dried leaf powder of *Rhinacanthus nasutus* using ethyl acetate extraction followed by chromatographic techniques.<sup>[4]</sup>
- Purification: The purity of the isolated compound should be confirmed using High-Performance Liquid Chromatography (HPLC).<sup>[4]</sup><sup>[11]</sup> A C18 column is commonly used with a mobile phase such as 1% acetic acid in methanol.<sup>[4]</sup>
- Sample for Analysis: For NMR and MS analysis, ensure the sample is free of solvent residues and other impurities.

### NMR Spectroscopy Protocol

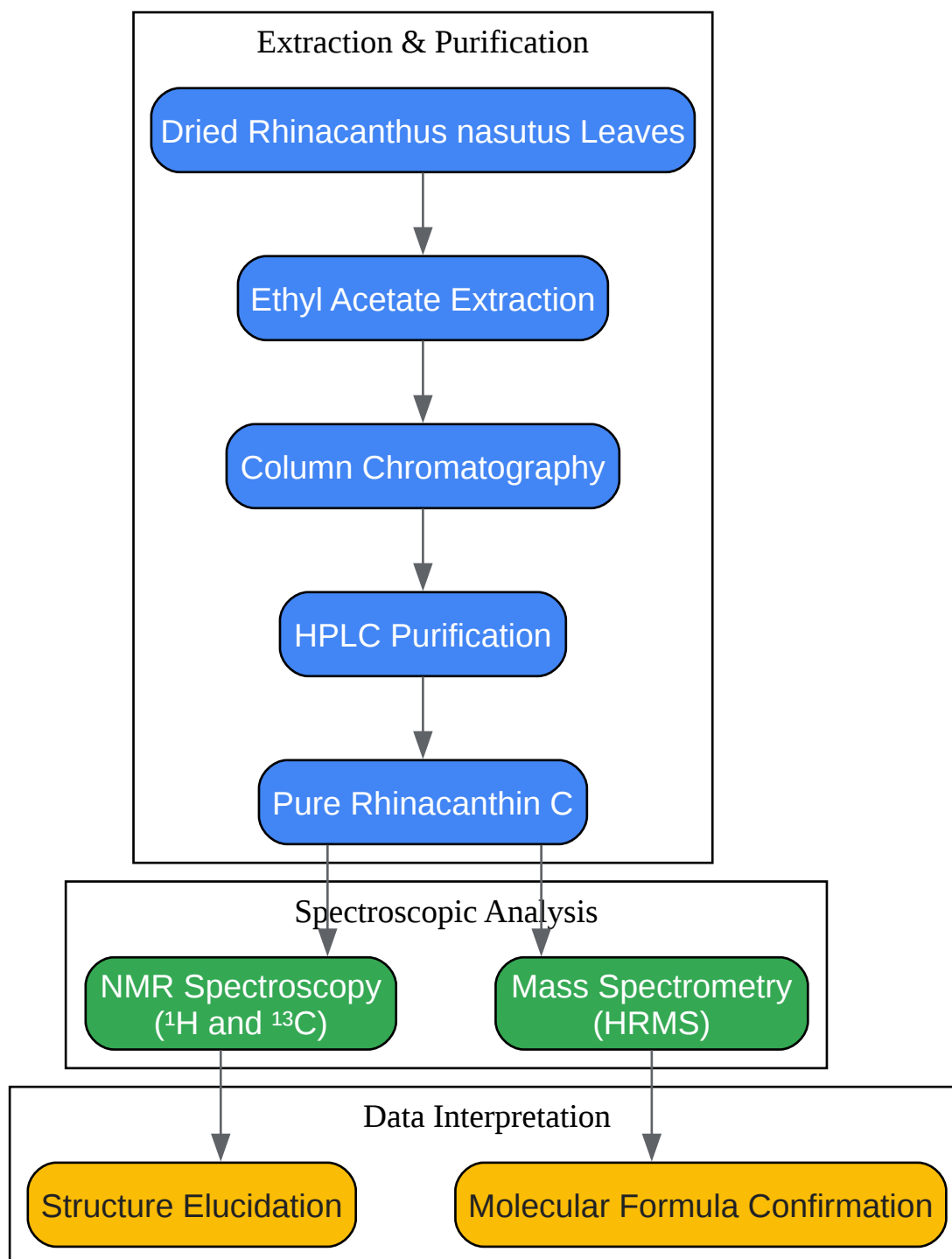
- Sample Preparation: Dissolve 5-10 mg of purified **Rhinacanthin C** in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrument: A Bruker Advance 500 spectrometer (or equivalent) operating at 400 or 500 MHz for  $^1\text{H}$  NMR is suitable.<sup>[4]</sup>
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum.

- Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., ACD/NMR Processor).[4] This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl<sub>3</sub>: δH = 7.26 ppm, δC = 77.16 ppm).

## Mass Spectrometry Protocol

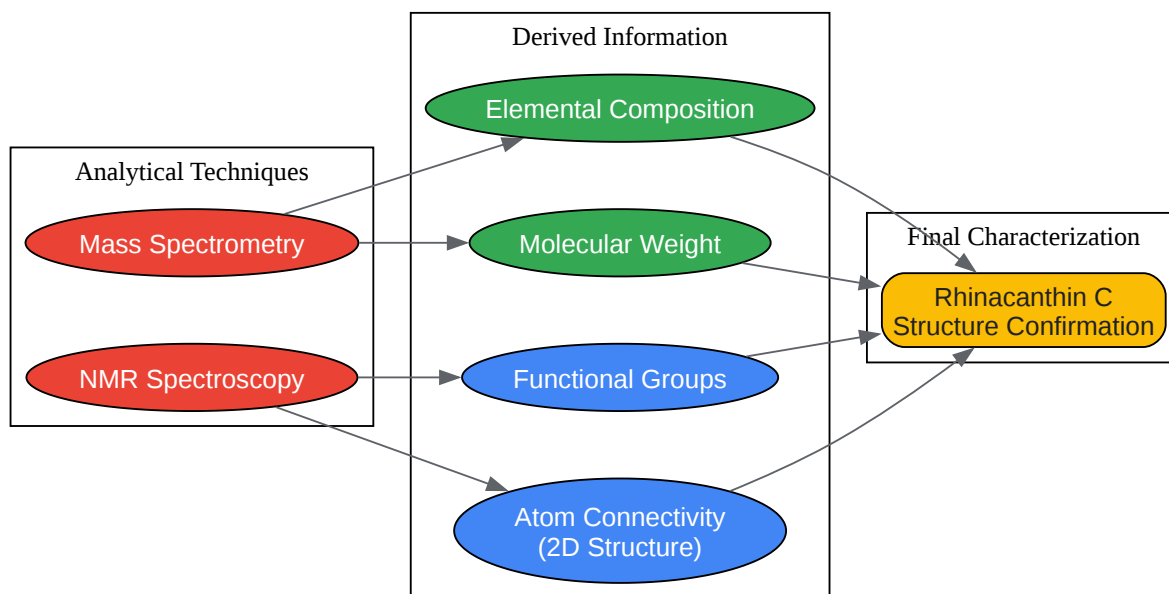
- Sample Preparation: Prepare a dilute solution of **Rhinacanthin C** (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Thermo Exactive Orbitrap, is recommended.[12]
- Chromatographic Separation (UHPLC):
  - Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[12]
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).[12]
  - Flow Rate: 0.4 mL/min.[12]
  - Injection Volume: 20 µL.[12]
- Mass Spectrometry (HRMS):
  - Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.[12]
  - Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
  - Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.
- Data Analysis: Process the data to determine the accurate mass of the molecular ions and compare it with the theoretical mass calculated from the molecular formula.

## Visualizations



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Caption: Experimental workflow for the isolation and characterization of **Rhinacanthin C**.



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Caption: Logical relationship between spectroscopic techniques and structural information.

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